molecular formula C13H17BN2O2 B2869588 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1315350-04-9

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2869588
CAS No.: 1315350-04-9
M. Wt: 244.1
InChI Key: VRJYXVCVZGMIGS-UHFFFAOYSA-N
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Description

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes an amino group, a cyano group, and a boronic ester group

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized through the reaction of 4-aminobenzonitrile with a boronic acid derivative, such as pinacolboronic acid, in the presence of a suitable catalyst and solvent.

  • Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-aminobenzonitrile is coupled with a boronic acid or boronic ester in the presence of a palladium catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound can be produced using a batch process, where the reactants are mixed in a reactor, and the reaction is carried out under controlled conditions of temperature and pressure.

  • Continuous Flow Process: Alternatively, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously collected, allowing for higher efficiency and scalability.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

  • Reduction: The cyano group can be reduced to form an amine, leading to the formation of 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

  • Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles, resulting in the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

  • Nitro Derivatives: 4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Amine Derivatives: 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine

  • Substitution Products: Various boronic acid derivatives

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryls and other complex organic compounds.

Biology: In biological research, the compound can be used as a probe for studying enzyme activities and interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In material science, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other industrial processes.

Mechanism of Action

The compound exerts its effects through its ability to form stable complexes with various biological targets. The boronic ester group can interact with enzymes and other biomolecules, leading to the modulation of their activities. The amino and cyano groups also play a role in these interactions, contributing to the overall mechanism of action.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound can bind to specific enzymes, altering their catalytic activities.

  • Receptors: It can interact with cellular receptors, influencing signal transduction pathways.

  • DNA: The compound can bind to DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

  • 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness:

  • Functional Groups: The presence of both an amino and a cyano group in the same molecule makes 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile unique compared to other similar compounds, which typically contain only one of these functional groups.

  • Reactivity: The combination of these functional groups allows for a wider range of chemical reactions and applications, making it more versatile than its counterparts.

Properties

IUPAC Name

4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-7H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJYXVCVZGMIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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